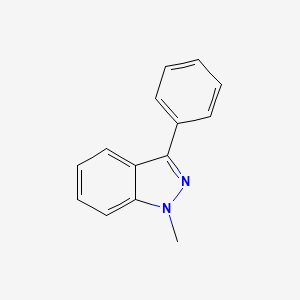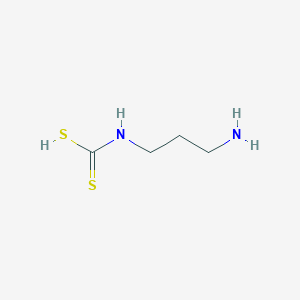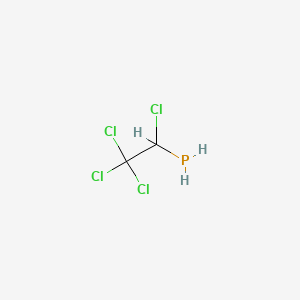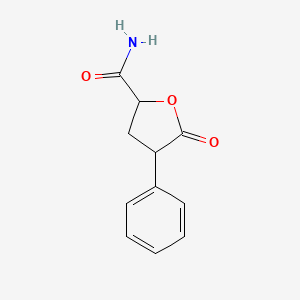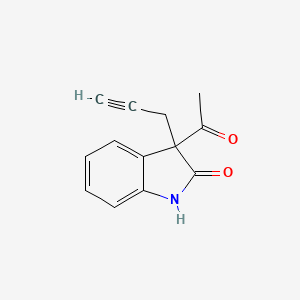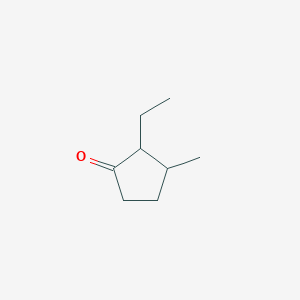
2-Ethyl-3-methylcyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-methylcyclopentan-1-one is an organic compound belonging to the class of cyclopentanones It is characterized by a cyclopentane ring substituted with ethyl and methyl groups at the 2 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-methylcyclopentan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with ethyl and methyl groups under controlled conditions. The reaction typically requires a strong base, such as sodium hydride, and an appropriate alkyl halide, such as ethyl bromide and methyl iodide. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of precursors or the use of high-pressure reactors to facilitate the alkylation process. The choice of catalyst and reaction conditions is crucial to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-3-methylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopentane ring, leading to halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Halogenated cyclopentanones.
Scientific Research Applications
2-Ethyl-3-methylcyclopentan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which 2-Ethyl-3-methylcyclopentan-1-one exerts its effects depends on its interaction with molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or activation, depending on the specific application and context.
Comparison with Similar Compounds
Cyclopentanone: The parent compound with a simpler structure.
2-Methylcyclopentanone: Similar structure with a single methyl group.
3-Methylcyclopentanone: Another isomer with the methyl group at a different position.
Uniqueness: 2-Ethyl-3-methylcyclopentan-1-one is unique due to the presence of both ethyl and methyl groups, which confer distinct steric and electronic properties. These substitutions can influence the compound’s reactivity, stability, and interaction with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
50397-95-0 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-ethyl-3-methylcyclopentan-1-one |
InChI |
InChI=1S/C8H14O/c1-3-7-6(2)4-5-8(7)9/h6-7H,3-5H2,1-2H3 |
InChI Key |
MPRUDBYRZXTWRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(CCC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


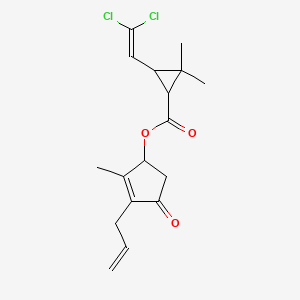
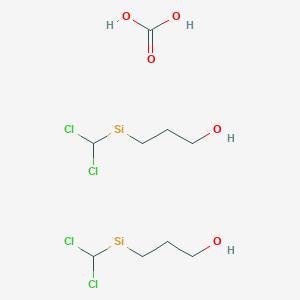
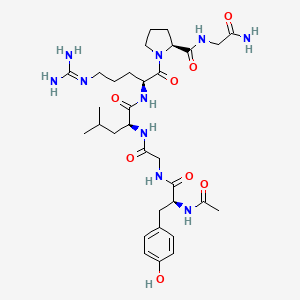
![7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole](/img/structure/B14656830.png)
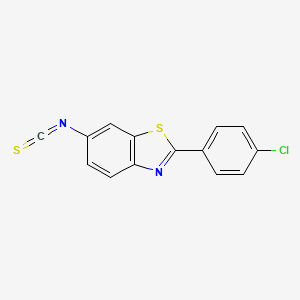
![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14656837.png)
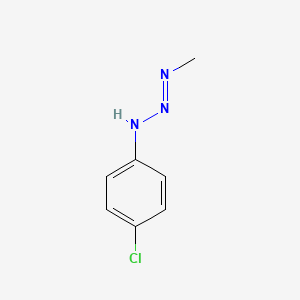
phosphanium](/img/structure/B14656845.png)
